Benzyl (2-(3-iodophenoxy)ethyl)carbamate
Description
Benzyl (2-(3-iodophenoxy)ethyl)carbamate is a synthetic carbamate derivative characterized by a benzyl carbamate group linked via an ethyl spacer to a 3-iodophenoxy moiety. The iodine atom in the 3-position of the phenoxy group introduces significant steric bulk and electronic effects, influencing the compound's reactivity, solubility, and biological interactions.
Properties
IUPAC Name |
benzyl N-[2-(3-iodophenoxy)ethyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16INO3/c17-14-7-4-8-15(11-14)20-10-9-18-16(19)21-12-13-5-2-1-3-6-13/h1-8,11H,9-10,12H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTSXKZMNMXLLAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCOC2=CC(=CC=C2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16INO3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.21 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (2-(3-iodophenoxy)ethyl)carbamate typically involves the reaction of benzyl chloroformate with 2-(3-iodophenoxy)ethanol in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired carbamate product .
Industrial Production Methods
Industrial production of carbamates, including this compound, often involves large-scale batch or continuous processes. These methods utilize similar reaction conditions but are optimized for higher yields and purity. The use of automated systems and stringent quality control measures ensures the consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
Benzyl (2-(3-iodophenoxy)ethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The iodophenoxy group can be oxidized to form corresponding iodophenol derivatives.
Reduction: The carbamate group can be reduced to yield the corresponding amine.
Substitution: The iodine atom in the iodophenoxy group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Iodophenol derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
Benzyl (2-(3-iodophenoxy)ethyl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl (2-(3-iodophenoxy)ethyl)carbamate involves its interaction with specific molecular targets. In biological systems, it acts as an inhibitor of acetylcholinesterase and butyrylcholinesterase, enzymes responsible for the breakdown of acetylcholine. By inhibiting these enzymes, the compound increases the levels of acetylcholine, which can have various physiological effects .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- Iodine vs. Chlorine/Other Halogens: Compared to chlorinated analogs like those in (e.g., 3-chloro-2-substituted phenyl derivatives), the iodine atom in the target compound increases molecular weight (e.g., 405.44 g/mol for iodinated vs.
- Phenoxy vs. Sulfonamido/Acetylphenyl Groups: Compounds such as Benzyl (2-((3-acetylphenyl)sulfonamido)ethyl)carbamate () feature electron-withdrawing sulfonamido groups, which may improve metabolic stability compared to the electron-rich phenoxy group in the target compound. The acetyl group in could also facilitate hydrogen bonding, altering binding affinities .
Table 1: Structural Comparison of Key Carbamates
*Estimated based on analogous structures in .
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